molecular formula C10H9ClN2 B13186278 8-Chloro-5-methylquinolin-3-amine

8-Chloro-5-methylquinolin-3-amine

Cat. No.: B13186278
M. Wt: 192.64 g/mol
InChI Key: SEYMBNMONCBZJG-UHFFFAOYSA-N
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Description

8-Chloro-5-methylquinolin-3-amine is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methylquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methylquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

8-Chloro-5-methylquinolin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar applications.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-5-methylquinolin-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine and methyl groups can influence its binding affinity and specificity. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline: Lacks the methyl group at the 5th position.

    5-Methylquinoline: Lacks the chlorine atom at the 8th position.

    3-Aminoquinoline: Lacks both the chlorine and methyl groups.

Uniqueness

8-Chloro-5-methylquinolin-3-amine is unique due to the specific combination of substituents on the quinoline ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

8-chloro-5-methylquinolin-3-amine

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-9(11)10-8(6)4-7(12)5-13-10/h2-5H,12H2,1H3

InChI Key

SEYMBNMONCBZJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=C(C=C1)Cl)N

Origin of Product

United States

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